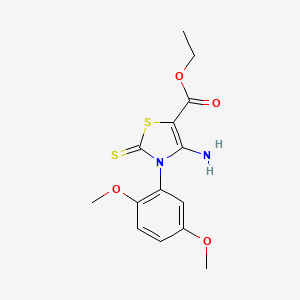

Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-23-9) is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a 2,5-dimethoxyphenyl group at position 3, an amino group at position 4, and a thioxo (sulfur) moiety at position 2. The ethyl ester at position 5 enhances its lipophilicity, which is critical for biological interactions and solubility in organic solvents. This compound belongs to a class of functionalized thiazoles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis typically involves condensation reactions of thioureas with β-keto esters, though optimized one-pot methods have been developed for related structures .

Properties

IUPAC Name |

ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-4-20-13(17)11-12(15)16(14(21)22-11)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXEJBXRZYZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134007 | |

| Record name | Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312922-23-9 | |

| Record name | Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312922-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-23-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Formula : C14H16N2O4S2

- Molecular Weight : 336.41 g/mol

The structural features of this compound include a thiazole ring, an amino group, and methoxy-substituted phenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapy drugs like doxorubicin .

- Mechanism of Action : Studies suggest that the presence of the thiazole ring enhances interaction with cellular targets involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Research Insights:

- Antibacterial Efficacy : this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 32 |

| Escherichia coli | 16 | Ampicillin | 64 |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is another area of interest. This compound was evaluated in animal models for its anticonvulsant properties.

Findings:

- Efficacy : The compound demonstrated significant anticonvulsant action with a median effective dose lower than that of ethosuximide in various seizure models .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Cancer Cell Lines : In vitro studies showed that the compound effectively inhibited the growth of HT29 (colon cancer) and A431 (skin cancer) cells with IC50 values significantly lower than doxorubicin .

- Antimicrobial Testing : A comparative study against standard antibiotics revealed that this thiazole derivative had superior antibacterial properties against resistant strains of bacteria .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation:

- Antimicrobial Activity : Preliminary studies have shown that thiazole derivatives possess antimicrobial properties. Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate may inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Potential : Some thiazole derivatives are known to exhibit anticancer properties by inducing apoptosis in cancer cells. This compound's structural features may contribute to similar effects, warranting further exploration in cancer research.

- Enzyme Inhibition : Compounds with thiazole moieties have been studied for their ability to inhibit various enzymes involved in disease pathways. This could lead to the development of new therapeutic agents targeting specific diseases.

Scientific Research Applications

The compound's unique structure and biological activities open avenues for applications in several research fields:

Medicinal Chemistry

In medicinal chemistry, this compound can be used as a lead compound for designing new drugs. Researchers can modify its structure to enhance efficacy and reduce toxicity.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its thiazole core can be utilized to synthesize other complex molecules through various chemical reactions.

Pharmacological Studies

Pharmacological studies can explore the compound's mechanism of action and pharmacokinetics. Understanding how it interacts with biological targets can inform its potential therapeutic uses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations :

- Electron-Donating vs.

- Steric Effects : Bulky substituents like 3,4-dichlorophenyl reduce reactivity in enzymatic assays but improve selectivity for fungal targets .

- Synthetic Efficiency : One-pot methods for related compounds achieve yields up to 75% under mild conditions, avoiding halogenated intermediates .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted aniline derivatives (e.g., 2,5-dimethoxyaniline) with ethyl thioformate or analogous reagents to form the thiazole ring. Key steps include:

- Cyclization : Optimized under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ).

- Substituent Introduction : The 2,5-dimethoxyphenyl group is incorporated via nucleophilic substitution or coupling reactions. Temperature control (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) significantly impact yield and purity .

- Purification : Column chromatography or recrystallization from methanol/light petroleum ether is recommended, achieving yields of 68–73% (as seen in structurally similar compounds in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Expect νmax signals for thioxo (C=S) at ~1200–1250 cm⁻¹, ester carbonyl (C=O) at ~1700–1750 cm⁻¹, and aromatic C-O (from methoxy groups) at ~1250–1300 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons from the 2,5-dimethoxyphenyl group appear as two singlets (δ 6.8–7.2 ppm). The ethyl ester shows a triplet (δ 1.2–1.4 ppm) for CH₃ and a quartet (δ 4.1–4.3 ppm) for CH₂ .

- ¹³C NMR : The thiazole ring carbons resonate at δ 160–180 ppm (C=S) and δ 165–170 ppm (ester C=O) .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., ~349–350 g/mol for analogs in ), with fragmentation patterns indicating loss of ethoxy (m/z -45) or methoxy groups (m/z -31) .

Q. What preliminary biological activities have been reported for this compound, and how do structural modifications impact its pharmacological profile?

- Methodological Answer : While direct data on this compound is limited, structurally related thiazoles exhibit:

- Anticancer Activity : Inhibition of protein kinases (e.g., EGFR, VEGFR) via interactions with ATP-binding pockets. The 2,5-dimethoxyphenyl group may enhance lipophilicity, improving membrane permeability .

- Antimicrobial Effects : Substitution with electron-withdrawing groups (e.g., Cl in ) increases activity against Gram-positive bacteria, whereas methoxy groups (as in this compound) may reduce toxicity .

- Anti-inflammatory Potential : Thiazole derivatives suppress COX-2 and TNF-α pathways. The thioxo group’s hydrogen-bonding capacity is critical for target binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the compound’s structure?

- Methodological Answer :

- Validation Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder or thermal motion artifacts. The Cambridge Structural Database (CSD) provides reference geometries for thiazole rings and methoxyphenyl substituents .

- Hydrogen Bonding Analysis : Apply graph set analysis (as in ) to identify patterns (e.g., N-H···S or O-H···O interactions) that stabilize the crystal lattice. Discrepancies in bond lengths >0.05 Å warrant re-refinement .

- Twinned Data : For high-symmetry space groups, use SHELXD to deconvolute overlapping reflections .

Q. What strategies are recommended for optimizing reaction yield when introducing electron-withdrawing substituents to the thiazole ring?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to activate electrophilic aromatic substitution at the 3-position of the thiazole ring .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient intermediates. For nitro or chloro substituents, dichloromethane minimizes side reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and adjust stoichiometry (1.2–1.5 eq of electrophile) to compensate for steric hindrance from the dimethoxyphenyl group .

Q. How do the 2,5-dimethoxyphenyl and thioxo groups influence the compound’s interaction with biological targets like protein kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The dimethoxyphenyl group occupies hydrophobic pockets (e.g., in kinase ATP-binding sites), while the thioxo group forms hydrogen bonds with backbone amides (e.g., Glu903 in EGFR) .

- SAR Studies : Compare with analogs (e.g., 3,4-dichlorophenyl in ) to quantify potency. Methoxy groups reduce steric clash but may decrease binding affinity vs. chloro substituents .

- Dynamic Simulations : MD simulations (AMBER/CHARMM) reveal conformational stability of the thiazole ring during target engagement .

Q. What computational methods are suitable for predicting the compound’s binding affinity with enzymes in inflammatory pathways?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of thiazole derivatives (e.g., IC50 values against COX-2). Descriptors like LogP, polar surface area, and H-bond donor count are critical .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methoxy with nitro groups) to predict affinity changes .

- Pharmacophore Mapping : Align the thioxo and ester groups with catalytic residues (e.g., Ser530 in COX-2) using Discovery Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.